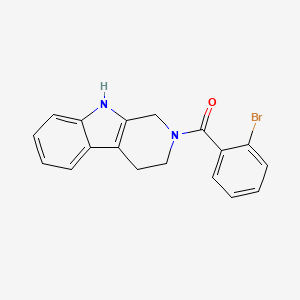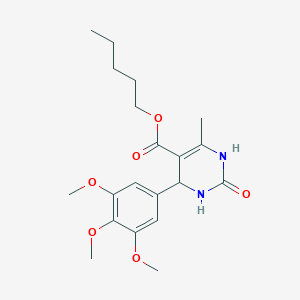
2-(2-bromobenzoyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a bromobenzoyl group attached to the indole structure. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole is reacted with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole core can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: Indoles are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Lewis Acids: Used in Friedel-Crafts acylation reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Indoles: Formed through substitution reactions.
Indole-2,3-diones: Formed through oxidation reactions.
Complex Heterocycles: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
2-(2-Bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoindole: A simpler indole derivative with similar reactivity but lacking the benzoyl group.
2-(2-Chlorobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(2-Bromobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is unique due to the presence of both the bromobenzoyl group and the indole core, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C18H15BrN2O |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
(2-bromophenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C18H15BrN2O/c19-15-7-3-1-6-14(15)18(22)21-10-9-13-12-5-2-4-8-16(12)20-17(13)11-21/h1-8,20H,9-11H2 |
Clé InChI |
QJVYQOKXHZWPCC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4Br |
Solubilité |
14.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(benzyloxy)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011380.png)

![N-benzyl-2-{[(Z)-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15011386.png)

![2,2-dimethyl-5-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15011401.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B15011413.png)
![2-(morpholin-4-yl)-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15011424.png)
![10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B15011429.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B15011432.png)
![N-cyclohexyl-2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011434.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide](/img/structure/B15011448.png)
![ethyl S-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B15011455.png)
![4-butoxy-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15011464.png)
![2-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B15011469.png)
